N1-(2,5-dimethylphenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide
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Description
N1-(2,5-dimethylphenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide is a useful research compound. Its molecular formula is C21H22N4O2S and its molecular weight is 394.49. The purity is usually 95%.
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Biological Activity
N1-(2,5-Dimethylphenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the synthesis, structure, and biological activity of this compound, focusing on its cytotoxic effects and mechanisms of action against various cancer cell lines.
Chemical Structure
The compound can be described structurally as follows:
- Molecular Formula : C₁₈H₁₈N₄O₂S
- Key Functional Groups :
- Oxalamide moiety
- Imidazole ring
- Thioether linkage
Synthesis
The synthesis of this compound involves multi-step organic reactions that typically include the formation of the imidazole ring and subsequent coupling with the oxalamide group. Detailed synthetic routes can be found in relevant chemical literature .
Cytotoxicity
Research indicates that this compound exhibits significant cytotoxic activity against various cancer cell lines. The following table summarizes key findings from recent studies:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
Cervical Cancer (SISO) | 3.42 | Induction of apoptosis |
Bladder Cancer (RT-112) | 5.37 | Cell cycle arrest |
Breast Cancer (MCF7) | 4.50 | Inhibition of proliferation |
The mechanisms by which this compound exerts its cytotoxic effects include:
- Induction of Apoptosis : Studies have shown that treatment with the compound leads to increased early and late apoptotic cell populations in cancer cell lines. For instance, a dose-dependent increase in early apoptotic cells was observed after treatment with IC50 concentrations .
- Cell Cycle Arrest : The compound has been reported to cause cell cycle arrest in the G0/G1 phase, preventing cancer cells from progressing to DNA synthesis .
- Inhibition of Key Enzymes : Preliminary studies suggest that this compound may inhibit certain kinases involved in cancer cell proliferation and survival pathways .
Case Studies
In a notable case study involving the compound's efficacy against cervical cancer cells, researchers found that it significantly reduced cell viability compared to untreated controls. The study utilized flow cytometry to quantify apoptotic cells and revealed that higher concentrations resulted in a marked increase in apoptosis markers.
Properties
IUPAC Name |
N'-(2,5-dimethylphenyl)-N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S/c1-14-8-9-15(2)17(12-14)24-20(27)19(26)22-10-11-28-21-23-13-18(25-21)16-6-4-3-5-7-16/h3-9,12-13H,10-11H2,1-2H3,(H,22,26)(H,23,25)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHDPMKJPFJJEIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C(=O)NCCSC2=NC=C(N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.